5-(Difluoromethyl)pyridine-3-carboxamide
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Overview
Description
5-(Difluoromethyl)pyridine-3-carboxamide is a chemical compound that has garnered significant interest in various fields of research, including medicinal chemistry and agricultural chemistry. The incorporation of the difluoromethyl group into the pyridine ring enhances the compound’s biological and physiological activity by improving its lipophilicity, bioavailability, and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-(Difluoromethyl)pyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves the direct C-H difluoromethylation of pyridines using difluorocarbene reagents. This process can be catalyzed by metals such as palladium or copper, which facilitate the formation of the difluoromethyl group on the pyridine ring . Another approach involves the use of oxazino pyridine intermediates, which can be transformed into the desired compound through a radical process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale difluoromethylation reactions using efficient and cost-effective reagents. The use of metal-catalyzed cross-coupling reactions and late-stage functionalization techniques allows for the rapid and scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated pyridine derivatives.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include difluoromethylated pyridine derivatives, reduced carboxamide compounds, and various substituted pyridine derivatives .
Scientific Research Applications
5-(Difluoromethyl)pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of pathogens by interfering with essential enzymes or metabolic pathways. In medicinal applications, it may act as a prodrug that is activated by specific enzymes within the target organism .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)pyridine: A related compound with similar difluoromethylation but different functional groups.
2,3-Dichloro-5-trifluoromethylpyridine: Another compound with a trifluoromethyl group instead of a difluoromethyl group.
Pyridine-3-carboxamide analogs: Compounds with similar pyridine and carboxamide structures but different substituents.
Uniqueness
5-(Difluoromethyl)pyridine-3-carboxamide is unique due to its specific difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and bioavailability, making it a valuable scaffold for drug discovery and other applications .
Properties
Molecular Formula |
C7H6F2N2O |
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Molecular Weight |
172.13 g/mol |
IUPAC Name |
5-(difluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C7H6F2N2O/c8-6(9)4-1-5(7(10)12)3-11-2-4/h1-3,6H,(H2,10,12) |
InChI Key |
XDCNDDSQOWNEQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1C(=O)N)C(F)F |
Origin of Product |
United States |
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